![molecular formula C11H15Cl2NO B1491785 Clorhidrato de 3-[(3-clorofenil)metil]pirrolidin-3-ol CAS No. 1427378-96-8](/img/structure/B1491785.png)
Clorhidrato de 3-[(3-clorofenil)metil]pirrolidin-3-ol
Descripción general
Descripción
3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in scientific research and industrial processes.
Aplicaciones Científicas De Investigación
3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride is widely used in scientific research due to its unique properties and reactivity. It serves as a building block in the synthesis of various pharmaceuticals and biologically active compounds. Additionally, it is used in the development of new materials and catalysts for industrial applications.
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Análisis Bioquímico
Biochemical Properties
3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidine derivatives, including 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride, have been shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values in the micromolar range . This interaction is crucial as COX-2 is an enzyme involved in the inflammatory response, and its inhibition can lead to anti-inflammatory effects.
Cellular Effects
The effects of 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to affect the activity of enantioselective proteins, leading to changes in cellular responses . Additionally, the compound’s interaction with COX-2 can alter the production of prostaglandins, which are lipid compounds that play a role in inflammation and other cellular processes.
Molecular Mechanism
At the molecular level, 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes like COX-2, leading to enzyme inhibition . This inhibition occurs through the formation of stable complexes with the enzyme, preventing its normal function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme conditions . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained inhibition of target enzymes and prolonged changes in cellular responses.
Dosage Effects in Animal Models
The effects of 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, without significant toxicity . At high doses, the compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological response.
Metabolic Pathways
3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are more easily excreted . These metabolic processes can influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins to exert its effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidin-3-ol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. The reaction conditions include the use of a reducing agent such as sodium borohydride and an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques are employed to ensure efficient production and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Comparación Con Compuestos Similares
3-[(3-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
3-[(2-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride
3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride
3-[(3-Bromophenyl)methyl]pyrrolidin-3-ol hydrochloride
These compounds share similar structures but differ in the position and type of halogen substituent, leading to variations in their reactivity and applications.
Propiedades
IUPAC Name |
3-[(3-chlorophenyl)methyl]pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-3-1-2-9(6-10)7-11(14)4-5-13-8-11;/h1-3,6,13-14H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMZIIUTPQWUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC2=CC(=CC=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427378-96-8 | |
| Record name | 3-Pyrrolidinol, 3-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



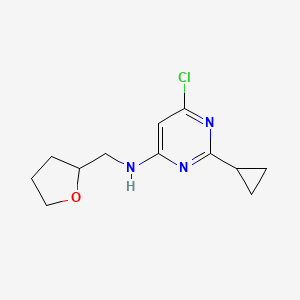
![2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1491706.png)

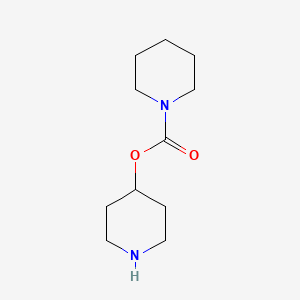

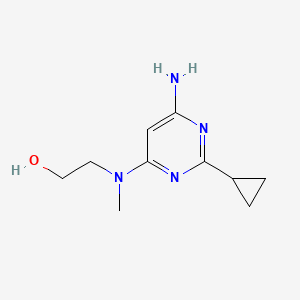
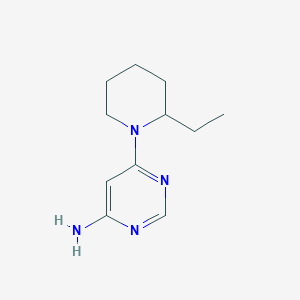
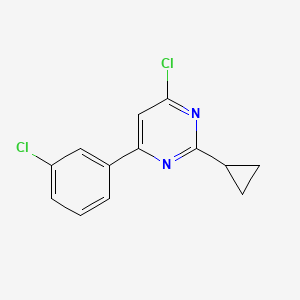
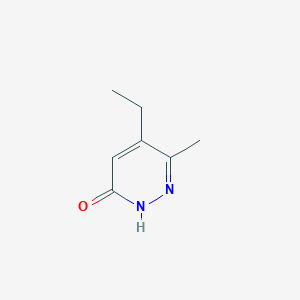
![1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1491720.png)
![2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B1491721.png)


